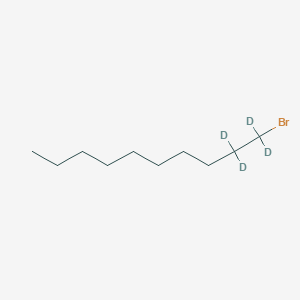

1-Bromodecane-d4

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H21Br |

|---|---|

Molekulargewicht |

225.20 g/mol |

IUPAC-Name |

1-bromo-1,1,2,2-tetradeuteriodecane |

InChI |

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i9D2,10D2 |

InChI-Schlüssel |

MYMSJFSOOQERIO-YQUBHJMPSA-N |

Isomerische SMILES |

[2H]C([2H])(CCCCCCCC)C([2H])([2H])Br |

Kanonische SMILES |

CCCCCCCCCCBr |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromodecane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-Bromodecane-d4. Due to the limited availability of direct experimental data for this specific deuterated compound, this guide presents estimated values based on the known properties of its non-deuterated analog, 1-bromodecane, and the general effects of deuteration on n-alkanes. Detailed experimental protocols for the determination of these properties are also provided.

Core Physical Properties

The introduction of deuterium (B1214612) in place of protium (B1232500) (¹H) can lead to subtle but measurable changes in the physical properties of a molecule. These differences, known as isotopic effects, arise from the greater mass of deuterium and the stronger, shorter carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. For n-alkanes, deuteration typically leads to a slight decrease in the boiling point and a more complex, less predictable effect on the melting point.[1]

The following table summarizes the key physical properties of this compound, with estimated values derived from the properties of 1-bromodecane.

| Physical Property | 1-Bromodecane (Non-deuterated) | Estimated this compound |

| Molecular Formula | C₁₀H₂₁Br | C₁₀H₁₇D₄Br |

| Molecular Weight | 221.18 g/mol [2][3][4] | ~225.20 g/mol |

| Boiling Point | 238 °C (at 1013 mbar)[4][5][6][7] | Slightly lower than 238 °C |

| Melting Point | -29.6 °C to -30 °C[4][6][7] | May vary slightly from -30 °C |

| Density | ~1.060 - 1.07 g/cm³ (at 20-25 °C)[4][5][6][7] | Slightly higher than 1.07 g/cm³ |

| Refractive Index (n20/D) | ~1.456 | Similar to 1.456 |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[8][9] | Insoluble in water; soluble in organic solvents. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method: Thiele Tube Method [10][11]

This micro-method is suitable for small sample volumes.

-

Apparatus : Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (Bunsen burner or oil bath).

-

Procedure :

-

Fill the small test tube to about half-full with the liquid sample of this compound.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing heating oil, making sure the sample is immersed.

-

Gently heat the side arm of the Thiele tube.

-

Observe a stream of bubbles emerging from the capillary tube as the liquid heats up and expels the trapped air.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.

-

Determination of Density

Density is the mass of a substance per unit volume.

Method: Pycnometer or Graduated Cylinder and Balance [12][13][14][15]

-

Apparatus : Pycnometer or a graduated cylinder, and an analytical balance.

-

Procedure :

-

Carefully weigh a clean, dry pycnometer or graduated cylinder.

-

Fill the container with a known volume of this compound, taking care to avoid air bubbles.

-

Weigh the container with the liquid.

-

The mass of the liquid is the difference between the two weighings.

-

Calculate the density by dividing the mass of the liquid by its volume.

-

Ensure the measurement is performed at a constant, recorded temperature as density is temperature-dependent.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Method: Abbe Refractometer [16][17][18][19]

-

Apparatus : Abbe refractometer, light source, and a constant temperature water bath.

-

Procedure :

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument using a standard sample with a known refractive index.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to reach the desired temperature, typically 20°C, by circulating water from the water bath.

-

Adjust the light source and focus the eyepiece to see a clear borderline between light and dark fields.

-

Align the borderline with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

-

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Method: Qualitative Solubility Test [20][21][22][23][24]

-

Apparatus : Small test tubes, a vortex mixer (optional).

-

Procedure :

-

Place a small amount (e.g., 0.1 mL) of this compound into a test tube.

-

Add approximately 1 mL of the solvent to be tested (e.g., water, ethanol, ether, acetone) in small portions.

-

After each addition, shake the test tube vigorously.

-

Observe whether the liquid forms a single homogeneous phase (soluble) or remains as separate layers (insoluble).

-

Record the solubility in each solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. | Advent [adventchembio.com]

- 3. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromodecane for synthesis 112-29-8 [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-Bromodecane for synthesis 112-29-8 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. 1-Bromododecane | 143-15-7 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. matestlabs.com [matestlabs.com]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. calnesis.com [calnesis.com]

- 16. mt.com [mt.com]

- 17. Refractive index - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. rudolphresearch.com [rudolphresearch.com]

- 20. scribd.com [scribd.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. m.youtube.com [m.youtube.com]

- 24. saltise.ca [saltise.ca]

An In-depth Technical Guide to the Chemical Structure and Synthesis of 1-Bromodecane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of a specific isotopologue of deuterated 1-bromodecane: 1-Bromodecane-1,1,2,2-d4 . This document is intended to serve as a valuable resource for researchers in various fields, including drug development, where isotopically labeled compounds are crucial for metabolism studies, as internal standards in analytical chemistry, and for mechanistic investigations.

Chemical Structure

The chemical structure of 1-Bromodecane-1,1,2,2-d4 is characterized by a ten-carbon alkyl chain where four hydrogen atoms on the first and second carbon atoms (C1 and C2) are replaced by deuterium (B1214612) atoms. The bromine atom is attached to the C1 carbon.

Systematic Name: 1-Bromo-1,1,2,2-tetradeuteriodecane

Chemical Formula: C₁₀H₁₇D₄Br

Structure:

Synthesis of 1-Bromodecane-1,1,2,2-d4

The synthesis of 1-Bromodecane-1,1,2,2-d4 is a two-step process that begins with the preparation of the corresponding deuterated alcohol, 1-decanol-1,1,2,2-d4, followed by its bromination.

Synthesis of 1-Decanol-1,1,2,2-d4

The precursor, 1-decanol-1,1,2,2-d4, can be synthesized via the reduction of an appropriate ester, such as ethyl decanoate-2,2-d2, using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). The deuterium atoms at the C2 position are introduced from the deuterated ester, while the deuterium atoms at the C1 position are introduced from the deuterating agent.

Reaction Scheme:

Bromination of 1-Decanol-1,1,2,2-d4

The deuterated alcohol is then converted to the final product, 1-Bromodecane-1,1,2,2-d4, through a nucleophilic substitution reaction. A common and effective method for this transformation is the use of phosphorus tribromide (PBr₃).[1][2] This reagent reacts with the primary alcohol to yield the corresponding alkyl bromide with high efficiency.[1]

Reaction Scheme:

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 1-Bromodecane-1,1,2,2-d4.

Synthesis of 1-Decanol-1,1,2,2-d4

Materials:

-

Ethyl decanoate-2,2-d2

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether

-

Distilled water

-

10% Sulfuric acid

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

A solution of ethyl decanoate-2,2-d2 (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

The reaction is cooled to 0 °C and cautiously quenched by the slow, sequential addition of distilled water (to consume excess LiAlD₄), followed by a 15% aqueous solution of sodium hydroxide, and finally more distilled water.

-

The resulting precipitate of aluminum salts is removed by filtration, and the filter cake is washed with diethyl ether.

-

The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-decanol-1,1,2,2-d4.

-

The crude product is purified by fractional distillation under reduced pressure.

Synthesis of 1-Bromodecane-1,1,2,2-d4

Materials:

-

1-Decanol-1,1,2,2-d4

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 1-decanol-1,1,2,2-d4 (1 equivalent) in anhydrous diethyl ether at 0 °C, phosphorus tribromide (0.4 equivalents) is added dropwise.[1]

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction mixture is then carefully poured onto crushed ice and extracted with diethyl ether.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude 1-Bromodecane-1,1,2,2-d4 is purified by distillation under reduced pressure.

Data Presentation

Quantitative data for the synthesis of 1-Bromodecane and its non-deuterated precursor are summarized below. While specific yield and purity data for the deuterated synthesis were not found in the literature, the values for the analogous non-deuterated reactions provide a reasonable expectation.

Table 1: Synthesis of 1-Decanol (Non-Deuterated Analog)

| Starting Material | Reducing Agent | Solvent | Typical Yield | Reference |

| Decanoic Acid | LiAlH₄ | THF | 85-95% | [3] |

| Ethyl Decanoate | LiAlH₄ | Ether | High | [4] |

Table 2: Synthesis of 1-Bromodecane (Non-Deuterated Analog)

| Starting Material | Brominating Agent | Solvent | Typical Yield | Reference |

| 1-Decanol | HBr/H₂SO₄ | None | 90% | [5] |

| 1-Decanol | PBr₃ | Ether | High | [1] |

Table 3: Spectroscopic Data for 1-Bromodecane (Non-Deuterated Analog)

| Technique | Key Signals | Reference |

| ¹H NMR (CDCl₃) | δ 3.41 (t, 2H, -CH₂Br), 1.85 (quint, 2H, -CH₂CH₂Br), 1.42 (m, 2H), 1.26 (m, 12H), 0.88 (t, 3H, -CH₃) | [6][7] |

| ¹³C NMR (CDCl₃) | δ 33.9, 32.8, 31.9, 29.5, 29.3, 29.2, 28.7, 28.1, 22.7, 14.1 | [8][9] |

| Mass Spec (EI) | m/z 135/137 ([M-C₇H₁₅]⁺), 57 ([C₄H₉]⁺), 43 ([C₃H₇]⁺) | [10] |

For 1-Bromodecane-1,1,2,2-d4 , the following spectroscopic characteristics would be expected:

-

¹H NMR: The triplet at δ 3.41 ppm and the quintet at δ 1.85 ppm, corresponding to the protons on C1 and C2, would be absent. The rest of the spectrum would be similar to the non-deuterated compound.

-

¹³C NMR: The signals for C1 and C2 would show a characteristic splitting pattern due to coupling with deuterium (a triplet for -CD₂-).

-

Mass Spectrometry: The molecular ion peak would be shifted by +4 mass units compared to the non-deuterated compound. The fragmentation pattern would also be altered, with fragments containing the C1 and C2 carbons showing a corresponding mass shift.

Synthesis Workflow

The logical flow of the synthesis of 1-Bromodecane-1,1,2,2-d4 can be visualized as a two-stage process, each with its own set of reactants, transformations, and purification steps.

This diagram illustrates the progression from starting materials to the final deuterated product, including the key reaction and purification steps for each stage of the synthesis.

References

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 1-Decanol - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-Bromododecane(143-15-7) 1H NMR [m.chemicalbook.com]

- 6. 1-Bromodecane(112-29-8) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-Bromodecane(112-29-8) 13C NMR [m.chemicalbook.com]

- 9. Decane, 1-bromo- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

Navigating Isotopic Purity: A Technical Guide to 1-Bromodecane-d4 for Researchers and Drug Development Professionals

Introduction: In the precise world of bioanalysis and drug development, stable isotope-labeled compounds are indispensable tools. 1-Bromodecane-d4, a deuterated analog of 1-Bromodecane, serves as a critical internal standard for the accurate quantification of analytes in complex biological matrices. Its efficacy is fundamentally tied to its isotopic purity—a measure of the degree to which hydrogen atoms have been replaced by deuterium (B1214612) at specified positions. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, detailed analytical methodologies for its verification, and its application in a bioanalytical context.

Core Isotopic Purity Requirements

The utility of this compound as an internal standard in quantitative mass spectrometry hinges on its high isotopic enrichment. The presence of significant levels of unlabeled (d0) or partially labeled (d1-d3) isotopologues can introduce interference, leading to inaccurate and unreliable quantification of the target analyte.[1][2]

For use in regulated bioanalysis and pharmacokinetic studies, the following purity specifications are generally required:

| Parameter | Requirement | Rationale |

| Isotopic Enrichment | ≥ 98 atom % D | Minimizes signal contribution from the internal standard at the mass of the unlabeled analyte, ensuring accurate measurement.[3][4] |

| Chemical Purity | > 99% | Ensures that the analytical signal originates from the compound of interest and not from chemical impurities.[4] |

| Isotopologue Profile | ||

| d4 Species | Predominant | The fully deuterated species should be the most abundant, ensuring a strong and distinct signal for the internal standard. |

| d0-d3 Species | Minimized | Lower-mass isotopologues can potentially interfere with the analyte signal, especially at low concentrations. |

Application in Bioanalysis: A Case Study

This compound is an ideal internal standard for the quantification of non-polar, long-chain alkyl compounds in biological matrices such as plasma.[5] Consider a hypothetical drug candidate, "Analyte Z," which contains a decyl moiety. Due to their structural similarity, this compound and Analyte Z will exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization, allowing for the correction of analytical variability.[2][6]

The following diagram illustrates a typical bioanalytical workflow for the quantification of Analyte Z using this compound as an internal standard.

Metabolic Fate of Analytes with a Decyl Chain

Understanding the metabolic pathway of a drug candidate is crucial in drug development. Nonpolar alkyl chains, such as the decyl group in our hypothetical Analyte Z, are typically metabolized in Phase I reactions by cytochrome P450 (CYP) enzymes.[7] This process, known as hydroxylation, introduces a polar hydroxyl group, facilitating further conjugation in Phase II and subsequent excretion.[8][9]

The diagram below illustrates the primary metabolic pathway for a compound containing a decyl chain.

Experimental Protocols for Isotopic Purity Determination

The verification of isotopic purity is achieved through two primary analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS).

Protocol 1: Isotopic Purity by Quantitative ¹H NMR

Objective: To determine the degree of deuteration by quantifying the signal of the remaining protons at the labeled positions.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean vial.

-

Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d) that does not have signals overlapping with the analyte or standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure quantitative conditions are met:

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (typically >30 seconds).

-

Pulse Angle: Use a 30° or 90° pulse.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio.

-

-

-

Data Processing and Calculation:

-

Apply phasing and baseline correction to the spectrum.

-

Integrate the well-resolved signal of the internal standard and a signal corresponding to a non-deuterated position on this compound (e.g., the terminal methyl group).

-

Also, integrate the residual proton signals at the deuterated positions (e.g., C1 and C2 positions for 1-Bromodecane-1,1,2,2-d4).

-

The isotopic enrichment is calculated by comparing the integral of the residual proton signal to the integral of a fully protonated signal on the molecule, normalized against the internal standard.

-

Protocol 2: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the distribution of isotopologues (d0, d1, d2, d3, d4) based on their accurate mass-to-charge ratios.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile).

-

-

HRMS Data Acquisition:

-

Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire a full-scan mass spectrum in a high-resolution mode (resolving power > 50,000) to resolve the isotopic peaks of the different isotopologues.

-

Ensure the mass accuracy is high by performing a recent calibration of the instrument.

-

-

Data Processing and Calculation:

-

Extract the ion chromatograms for the molecular ions of each expected isotopologue (d0 to d4).

-

Obtain the intensity (peak area or height) for each isotopologue from the mass spectrum.

-

Correct the measured intensities for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ⁸¹Br).

-

The isotopic purity (as a percentage of the d4 species) is calculated using the following formula:

% d4 Purity = (Intensity of d4) / (Sum of Intensities of d0 + d1 + d2 + d3 + d4) * 100

-

The following diagram outlines the logical workflow for determining isotopic purity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug metabolism - Wikipedia [en.wikipedia.org]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of 1-Bromodecane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromodecane-d4. Understanding these fragmentation pathways is crucial for structural elucidation, metabolite identification, and pharmacokinetic studies in drug development. This document outlines the primary fragmentation mechanisms, presents quantitative data in a structured format, details experimental protocols, and provides visual diagrams of the fragmentation pathways.

Introduction to Electron Ionization Mass Spectrometry of Haloalkanes

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For haloalkanes like this compound, the fragmentation is governed by the presence of the halogen atom and the nature of the alkyl chain. The initial ionization event typically involves the removal of a non-bonding electron from the bromine atom, which has the lowest ionization energy in the molecule. The resulting molecular ion is energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions.

The mass spectrum of a bromo-compound is readily identifiable by the characteristic isotopic pattern of bromine, which has two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in pairs of peaks (M and M+2) for all bromine-containing fragments, with the M+2 peak being slightly less intense than the M peak.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound is expected to proceed through several key pathways:

-

Alpha (α)-Cleavage: This involves the cleavage of the C1-C2 bond, leading to the loss of a C8H17• radical and the formation of a [CH2CD2Br]+ ion.

-

Beta (β)-Cleavage with Rearrangement: A hallmark of long-chain haloalkanes, this pathway involves the formation of a five- or six-membered cyclic bromonium ion through the loss of an alkyl radical. For 1-bromodecane (B1670165), this results in a prominent ion at m/z 135/137. In our deuterated analogue, the mass of this ion will be shifted.

-

Alkyl Chain Fragmentation: The long alkyl chain can undergo fragmentation similar to that of alkanes, resulting in a series of carbocation fragments separated by 14 Da (for CH2 groups).

-

Elimination of DBr: The molecular ion can also undergo the elimination of a neutral deuterium (B1214612) bromide molecule.

Tabulated Fragmentation Data

The following table summarizes the predicted major fragment ions for 1-bromodecane-1,1,2,2-d4 in an electron ionization mass spectrum.

| m/z (79Br/81Br) | Proposed Fragment Ion Structure | Fragmentation Pathway | Relative Abundance |

| 225 / 227 | [CD2Br(CD2)(CH2)7CH3]+• | Molecular Ion | Low |

| 139 / 141 | [C4H4D4Br]+ | β-Cleavage with rearrangement (six-membered ring) | High |

| 125 / 127 | [C3H2D4Br]+ | β-Cleavage with rearrangement (five-membered ring) | Moderate |

| 112 / 114 | [CH2CD2Br]+ | α-Cleavage | Moderate |

| 57 | [C4H9]+ | Alkyl chain cleavage | High |

| 43 | [C3H7]+ | Alkyl chain cleavage | High |

Experimental Protocols

Acquiring a high-quality mass spectrum of this compound can be achieved using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of 1-bromodecane-1,1,2,2-d4.

Caption: Alpha-cleavage of the this compound molecular ion.

Caption: Beta-cleavage and rearrangement of the molecular ion.

Conclusion

The mass spectrometry fragmentation pattern of this compound is characterized by distinct pathways initiated by the presence of the bromine atom. The key fragmentation routes include alpha-cleavage, beta-cleavage with rearrangement leading to cyclic bromonium ions, and typical alkyl chain fragmentation. The isotopic signature of bromine provides a clear marker for bromine-containing fragments. This detailed understanding of the fragmentation behavior is essential for the confident identification and structural confirmation of deuterated analogues of 1-bromodecane in complex matrices, which is a common requirement in pharmaceutical research and development. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectra for such analyses.

A Technical Guide to the Storage and Stability of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive guidelines for the proper storage and handling of deuterated compounds to ensure their chemical and isotopic integrity. It further details experimental protocols for stability testing and explores common degradation pathways, offering a critical resource for researchers in pharmaceutical development and other scientific fields.

Introduction: The Significance of Stability in Deuterated Compounds

Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in drug discovery and development. The substitution of hydrogen with deuterium can significantly alter a molecule's metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][] This can lead to a more stable compound with an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites.[1][][3] However, the inherent stability of the C-D bond does not render the entire molecule immune to degradation. Both the chemical and isotopic stability of deuterated compounds are critical for the accuracy and reproducibility of experimental results.[4]

Factors Influencing the Stability of Deuterated Compounds

The stability of a deuterated compound is contingent on its molecular structure and the external conditions it is subjected to. Several factors can influence its degradation and the potential for loss of isotopic enrichment.

Key Stability-Affecting Factors:

-

Temperature: Elevated temperatures accelerate the rates of chemical degradation.[1] For many deuterated compounds, particularly those in solution, storage at low temperatures (refrigerated at 2-8°C or frozen at -20°C or colder) is recommended to minimize degradation.[1][4] Repeated freeze-thaw cycles should be avoided.[1]

-

Moisture: The presence of moisture is a primary concern as it can be a source of protons for hydrogen-deuterium (H/D) exchange, leading to a decrease in isotopic purity.[1][4] This is particularly problematic for deuterium atoms attached to heteroatoms (e.g., O-D, N-D, S-D) or at acidic/basic sites.[1]

-

Light: Exposure to light, especially UV light, can catalyze photolytic degradation.[1][5] Therefore, it is crucial to store deuterated compounds in light-protecting containers, such as amber vials.[1][4]

-

pH: Acidic or basic conditions can catalyze H/D exchange.[1] The rate of exchange for many compounds is often at a minimum around pH 2.5-3.[4] For compounds susceptible to pH-catalyzed exchange, buffering solutions to a neutral pH is advisable.[1]

-

Solvents: The choice of solvent is critical, especially for compounds prone to H/D exchange. Aprotic and anhydrous (dry) solvents should be used whenever possible for reconstitution and in experiments.[1]

-

Oxidation: Deuterated compounds can still be susceptible to oxidation.[1] Storing under an inert atmosphere, such as argon or nitrogen, can mitigate oxidative degradation.[4]

-

Enzymatic Degradation: When working with biological matrices, enzymatic degradation can be a factor.[5] Proper sample handling, such as immediate quenching of enzymatic activity with cold organic solvents, is necessary.[1]

Recommended Storage and Handling Practices

To maintain the integrity of deuterated compounds, the following storage and handling practices are recommended.

| Condition | Solid/Lyophilized Powder | Solutions |

| Temperature | -20°C or colder in a desiccator.[4] | 2-8°C for short-to-medium term (weeks to months); -20°C for long-term.[4] |

| Protection from Moisture | Store in tightly sealed containers within a desiccator.[1][4] | Use tightly sealed vials and consider storage under an inert, dry atmosphere (e.g., argon or nitrogen).[1][4] |

| Protection from Light | Store in amber vials or other light-protecting containers.[1][4] | Store in amber vials.[1][4] |

| Handling | Allow the container to warm to room temperature before opening to prevent moisture condensation. Briefly centrifuge the vial to ensure all powder is at the bottom.[4] | Minimize the time the compound is exposed to the atmosphere during preparation.[1] Prepare working solutions fresh as needed.[4] |

| Solvent Choice | N/A | Use aprotic and anhydrous solvents for reconstitution whenever possible.[1] |

Experimental Protocols for Stability Assessment

A thorough stability assessment is crucial to understand the degradation profile of a deuterated compound and to establish its shelf-life. This typically involves a combination of long-term, accelerated, and forced degradation studies.

H/D Back-Exchange Stability Study

Objective: To determine the stability of the deuterium label under conditions relevant to experimental use.

Methodology:

-

Sample Preparation: Prepare a stock solution of the deuterated compound in an appropriate aprotic, anhydrous solvent. Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).[1]

-

Incubation: Incubate the samples at a relevant temperature (e.g., 37°C for physiological studies). Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]

-

Sample Quenching and Extraction: Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile).[1]

-

Analysis: Analyze the samples using a suitable analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, to assess the isotopic purity and detect any loss of the deuterium label.[1]

Forced Degradation (Stress Testing)

Objective: To identify potential degradation pathways and degradation products under stress conditions.[1]

Methodology:

-

Prepare Stress Samples:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).[1]

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate.[1]

-

Oxidative Degradation: Dissolve the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂) and incubate.[1]

-

Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).[1]

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source in a photostability chamber.[1]

-

-

Time Points: Collect samples at various time points for each condition.[1]

-

Analysis: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or MS detection. Quantify the amount of the parent compound remaining and identify any major degradation products.[1]

-

Characterization: Use high-resolution mass spectrometry (HRMS/MS) and NMR to elucidate the structures of the degradation products.[1]

Long-Term and Accelerated Stability Studies

Objective: To determine the shelf-life of the deuterated compound under recommended storage conditions and to predict long-term stability from short-term data at elevated temperatures.

Methodology:

-

Sample Storage: Store the deuterated compound under the proposed long-term storage conditions (e.g., 5°C ± 3°C) and accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: Analyze the samples for purity (chemical and isotopic) and the presence of degradation products using a validated stability-indicating analytical method.

Common Degradation Pathways and Troubleshooting

Understanding potential degradation pathways is key to preventing stability issues.

Common Issues and Solutions:

| Issue | Symptoms | Possible Causes | Solutions |

| Loss of Isotopic Enrichment | Lower-than-expected molecular weight in MS analysis; decrease in deuterium signal in ²H-NMR.[1] | H/D Exchange: Deuterium atoms are exchanging with hydrogen from the environment, often at heteroatoms or acidic/basic sites.[1] pH Effects: Acidic or basic conditions are catalyzing the exchange.[1] | Storage: Store in a tightly sealed container in a desiccator or under an inert, dry atmosphere.[1] Solvent Choice: Use aprotic and dry (anhydrous) solvents.[1] pH Control: Buffer solutions to a neutral pH if the compound is susceptible to acid- or base-catalyzed exchange.[1] |

| Unexpected Degradation Products | Appearance of new peaks in HPLC, GC, or LC-MS chromatograms.[1] | Metabolic Switching: Deuteration at a primary metabolic site can slow that pathway, making a minor metabolic pathway more significant.[1] Standard Degradation: Susceptibility to hydrolysis, oxidation, or photolysis.[1] Reactive Impurities: Impurities in the sample or solvent may be catalyzing degradation.[1] | Metabolite Profiling: Use high-resolution mass spectrometry to identify new degradation products and elucidate alternative metabolic pathways.[1] Forced Degradation Studies: Conduct stress testing to understand the intrinsic stability of the compound.[1] Purity Analysis: Ensure the purity of the deuterated compound and all reagents.[1] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for assessing the stability of deuterated compounds.

Caption: Decision tree for selecting appropriate storage conditions.

References

The Deuterium Kinetic Isotope Effect: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), has emerged as a powerful tool in modern medicinal chemistry.[1] This technique, known as deuteration or the "deuterium switch," leverages the deuterium kinetic isotope effect (KIE) to favorably alter the metabolic profile of drug candidates.[1][2] By slowing down specific metabolic pathways, deuteration can lead to improved pharmacokinetic properties, enhanced safety profiles, and more convenient dosing regimens.[1][] This guide provides a comprehensive overview of the core principles, experimental evaluation, and strategic application of the deuterium KIE in drug development.

Core Principles of the Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1] The deuterium KIE specifically refers to the rate change observed upon substituting a hydrogen atom (¹H, or protium) with a deuterium atom (²H, or D).

The Physicochemical Basis: Zero-Point Energy

The fundamental basis for the deuterium KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[1][4] Due to its greater mass (one proton and one neutron), deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does.[4][5][6] Consequently, the C-D bond has a lower ZPE and requires more energy to reach the transition state for bond cleavage.[1][4][5] This difference in activation energy is the origin of the kinetic isotope effect. The C-D bond is estimated to be 6-10 times more stable than the C-H bond.[7]

References

natural abundance of deuterium and its impact on analysis

An In-depth Technical Guide to the Natural Abundance of Deuterium (B1214612) and Its Impact on Analysis

Introduction

Deuterium (²H or D), the stable, non-radioactive isotope of hydrogen, possesses a nucleus containing one proton and one neutron.[1] This contrasts with the far more common protium (B1232500) (¹H) isotope, which has only a proton.[1] Discovered in 1931 by Harold Urey, a discovery that earned him the Nobel Prize in Chemistry in 1934, deuterium has become an indispensable tool across chemistry, biology, and pharmacology.[2] While its natural abundance is low, it is not negligible and has significant implications for analytical chemistry. Furthermore, the strategic incorporation of deuterium into molecules, particularly pharmaceuticals, offers profound benefits for studying and optimizing their metabolic fate.[3][4]

This guide provides a comprehensive overview of the natural abundance of deuterium, its impact on key analytical techniques, and its application in research and drug development, complete with detailed experimental protocols and workflow visualizations.

The Natural Abundance of Deuterium

Deuterium accounts for a small fraction of all hydrogen atoms on Earth, with its concentration varying slightly depending on the source and geographical location.[5][6] This variation is primarily due to the mass difference between protium and deuterium, which leads to isotopic fractionation during physical processes like evaporation and condensation; "light water" (H₂O) evaporates more readily than "heavy water" (HDO).[6] The standard reference for deuterium abundance in water is Vienna Standard Mean Ocean Water (VSMOW).[1]

Table 1: Natural Abundance of Deuterium in Various Sources

| Source | Deuterium Abundance (ppm) | Approximate D:H Ratio |

| Vienna Standard Mean Ocean Water (VSMOW) | 155.76 | 1:6420[1][2] |

| Standard Light Antarctic Precipitation (SLAP) | 89 | 1:11235[1] |

| Earth's Oceans (Average) | ~156 | 1:6400[1][5][7] |

| Temperate Climate Water | ~150 | 1:6667[5] |

| Northern Canada Water | ~135 | 1:7407[5] |

| Human Body | 120 - 140 | ~1:7140 - 1:8330[1][5] |

Impact on Analytical Techniques

The presence of deuterium, even at natural abundance, influences the output of several major analytical techniques.

Mass Spectrometry (MS)

In mass spectrometry, the natural abundance of deuterium contributes to the isotopic distribution of a molecule's mass spectrum. For any hydrogen-containing compound, the presence of deuterium results in a small "M+1" peak, where M is the mass of the molecule containing only the most abundant isotopes. While the contribution of ¹³C is more significant to the M+1 peak, deuterium's presence is a critical consideration for high-resolution mass spectrometry.

Deuterium-labeled compounds are extensively used as internal standards for quantitative analysis by MS.[8] Because deuterated standards are chemically identical to the analyte, they co-elute during chromatography and experience similar ionization efficiency, but are distinguishable by their mass. This allows for highly accurate quantification by correcting for sample loss during preparation and matrix effects during analysis.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium NMR (²H NMR) is a specialized technique used to study deuterated compounds.[9] However, due to deuterium's low natural abundance (0.0156%) and low gyromagnetic ratio, samples typically need to be isotopically enriched to obtain a sufficient signal.[2][9][10]

The most common use of deuterium in NMR is in deuterated solvents (e.g., chloroform-d, D₂O).[11] Using a deuterated solvent eliminates the large, overwhelming signal that would arise from a protium-containing solvent, allowing for clear observation of the analyte's ¹H NMR spectrum.[11] While challenging, measuring deuterium at its natural abundance (Natural Abundance Deuterium NMR, or NAD NMR) is possible with modern high-field spectrometers and can provide unique structural and analytical information.[10][12]

Applications in Research and Drug Development

The unique properties of deuterium make it a powerful tool for elucidating biological mechanisms and improving pharmaceuticals.

The Kinetic Isotope Effect (KIE)

The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-protium (C-H) bond.[3][13] Consequently, enzymatic reactions that involve the cleavage of a C-H bond in the rate-determining step proceed more slowly when a deuterium atom is substituted at that position.[3] This phenomenon is known as the Kinetic Isotope Effect (KIE).[3][14]

In drug development, the KIE is exploited to enhance a drug's metabolic stability. By strategically replacing hydrogen atoms with deuterium at sites vulnerable to metabolic attack ("soft spots"), the rate of enzymatic breakdown by enzymes like cytochrome P450 (CYP) can be significantly reduced.[3][4] This can lead to:

-

Increased Half-Life : The drug remains in the body longer, potentially allowing for less frequent dosing.[3]

-

Improved Bioavailability : Slowing first-pass metabolism can increase the amount of active drug reaching systemic circulation.[3]

-

Reduced Toxic Metabolite Formation : Decreasing the rate of metabolism can minimize the formation of harmful byproducts.[3]

Stable Isotope Tracing and "Deuteromics"

Deuterium serves as an excellent stable isotope tracer for metabolic studies. Deuterium oxide (D₂O), or heavy water, is often used as a tracer because it is inexpensive and rapidly equilibrates with the total body water pool.[14] Once administered, the deuterium is incorporated into newly synthesized biomolecules like proteins, lipids, and DNA.[14] By measuring the rate and extent of deuterium incorporation using mass spectrometry, researchers can quantify the synthesis and turnover rates of these molecules.[15] This approach, sometimes called "Deuteromics," allows for the simultaneous investigation of multiple metabolic pathways from a single tracer administration.[15]

Influence on Cellular Signaling

Emerging research indicates that the natural D/H ratio is a vital condition for maintaining normal cell growth, signal transduction, and physiological functions.[16] Altering this ratio can impact cellular processes. For instance, studies have shown that deuterium-depleted water (DDW) can affect the cell cycle, leading to an increase in the G1 phase population and a decrease in the S phase, effectively slowing cell proliferation.[17] This suggests that cells may possess a sub-molecular regulatory system that is sensitive to the D/H ratio, which in turn influences signaling pathways that control cell division and apoptosis.[16][18]

Experimental Protocols

Protocol 1: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This protocol provides a general workflow for analyzing protein conformational changes upon ligand binding using bottom-up HDX-MS.

Objective: To map protein regions where the amide hydrogen exchange rate is altered by small molecule interaction.

Materials:

-

Purified protein of interest

-

Small molecule ligand

-

D₂O (99.9 atom % D)

-

Quench Buffer (e.g., 0.5 M Glycine, pH 2.5, pre-chilled to 0°C)

-

Immobilized Pepsin Column

-

UPLC/HPLC system with refrigerated autosampler and fluidics (to minimize back-exchange)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Methodology:

-

Pre-Experiment Optimization: Optimize critical parameters such as protein concentration, digestion time and temperature, and LC gradient to ensure good peptide coverage and minimal back-exchange.[19]

-

Deuterium Labeling:

-

Prepare two sets of samples: the protein alone (apo state) and the protein pre-incubated with the ligand (bound state).

-

Initiate the exchange reaction by diluting a small volume of the protein stock solution into a D₂O-based buffer. The final D₂O concentration should be high, typically >85%.[19]

-

Allow the exchange to proceed for several time points (e.g., 10s, 1m, 10m, 1h) at a controlled temperature (e.g., 25°C).[19]

-

-

Quenching:

-

Stop the exchange reaction at each time point by adding an equal volume of ice-cold quench buffer. This rapidly drops the pH to ~2.5 and the temperature to ~0°C, which minimizes the rate of hydrogen exchange.[19]

-

-

Proteolytic Digestion:

-

Immediately inject the quenched sample onto an in-line immobilized pepsin column. Pepsin is active at low pH and temperature, making it ideal for HDX-MS.

-

The protein is rapidly digested into peptides as it flows through the column.

-

-

Peptide Separation and Analysis:

-

The resulting peptides are captured on a trap column and then separated by a fast reversed-phase UPLC gradient (e.g., 5-40% acetonitrile (B52724) over 5-10 minutes).

-

The eluent is directed into the mass spectrometer for analysis. The entire system from the point of digestion is kept at low temperature (e.g., 0.5°C) to reduce back-exchange.[19]

-

-

Data Analysis:

-

Identify the peptides in a separate, non-deuterated run.

-

For each deuterated sample, calculate the mass centroid for each peptide at each time point.

-

The increase in mass compared to the non-deuterated control reveals the number of deuterons incorporated.

-

Compare the deuterium uptake plots for the apo vs. bound states. Regions showing reduced deuterium uptake in the bound state are likely part of the ligand-binding site or undergo a conformational change that makes them less solvent-accessible.

-

Protocol 2: Measuring the Kinetic Isotope Effect (KIE) in vitro

This protocol describes a method to determine the KIE by comparing the metabolic stability of a drug candidate and its deuterated analog in a liver microsome assay.

Objective: To quantify the improvement in metabolic stability due to deuteration.

Materials:

-

Non-labeled drug candidate (proteo-compound)

-

Deuterium-labeled drug candidate (deutero-compound)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (or NADPH)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

LC-MS/MS system for quantification

Methodology:

-

Reaction Setup:

-

Set up two sets of reactions in parallel: one for the proteo-compound and one for the deutero-compound.

-

In a microcentrifuge tube, pre-incubate the compound (at a final concentration of e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes to allow for temperature equilibration.[14]

-

-

Reaction Initiation and Monitoring:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins, stopping the reaction.[20]

-

-

Sample Processing:

-

Vortex the quenched samples thoroughly.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method (e.g., using Multiple Reaction Monitoring, MRM) to quantify the concentration of the parent drug in the supernatant.

-

Analyze the samples from all time points for both the proteo- and deutero-compounds.

-

-

Data Analysis:

-

For each compound, plot the natural logarithm of the percentage of the parent drug remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).[14]

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[14]

-

The KIE is calculated as the ratio of the half-lives or the inverse ratio of the rate constants: KIE = t½ (deutero) / t½ (proteo) = k (proteo) / k (deutero) .

-

A KIE value significantly greater than 1 indicates that deuteration has improved the metabolic stability of the compound.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterium - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qlarivia.com [qlarivia.com]

- 6. quora.com [quora.com]

- 7. What Is Deuterium? - Deuterium Facts [thoughtco.com]

- 8. benchchem.com [benchchem.com]

- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 10. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. metsol.com [metsol.com]

- 16. The biological impact of deuterium and therapeutic potential of deuterium-depleted water - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Emerging Role of Deuterium/Protium Disbalance in Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The biological impact of deuterium and therapeutic potential of deuterium-depleted water [frontiersin.org]

- 19. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Navigating the Safety and Handling of 1-Bromodecane-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

General Safety and Hazard Information

1-Bromodecane is classified as a hazardous substance. It is harmful if inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[2][3]

GHS Hazard Statements:

-

H332: Harmful if inhaled.[6]

-

H335: May cause respiratory irritation.[7]

-

H410: Very toxic to aquatic life with long lasting effects.[2]

Precautionary Statements:

-

P273: Avoid release to the environment.[2]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for 1-Bromodecane, which should be considered representative for 1-Bromodecane-d4.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁Br | [2][4] |

| Molecular Weight | 221.18 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [1][2][8] |

| Odor | Odorless | [1] |

| Melting Point | -29.6 °C / -21.3 °F | [1] |

| Boiling Point | 238 °C / 460.4 °F @ 760 mmHg | [1] |

| Flash Point | 94 °C / 201.2 °F | [1] |

| Density | 1.060 - 1.066 g/cm³ at 25 °C | [1][2] |

| Vapor Pressure | 0.04 mmHg | [4] |

| Water Solubility | Insoluble | [2][9] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether | [9] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | > 2,000 mg/kg | [2][5] |

| LC50 | Mouse | Inhalation | 4,200 mg/m³/2h | [4][6] |

| LD50 | Mouse | Intraperitoneal | 4,070 mg/kg | [3] |

Experimental Protocols and Handling Precautions

General Handling Workflow

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory.

Mandatory Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[10][11]

-

Skin Protection: Wear chemical-resistant gloves (inspected prior to use) and appropriate protective clothing to prevent skin exposure.[1][2][10]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[11]

Special Precautions for Deuterated Compounds

To maintain the isotopic integrity of this compound, specific handling and storage procedures are necessary to prevent deuterium-hydrogen (H/D) exchange.

-

Moisture Protection: Deuterated compounds can exchange deuterium (B1214612) for hydrogen with ambient moisture.[12][13] Always handle under an inert atmosphere (e.g., nitrogen or argon) and store in tightly sealed containers, preferably with a desiccant.[12][13][14]

-

Solvent Choice: Use anhydrous, aprotic solvents for preparing solutions to minimize the risk of H/D exchange.

-

Storage: Store containers in a cool, dry, and well-ventilated place, away from light.[6][13] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is often recommended, but always consult the supplier's specific instructions.[13] Allow the container to warm to room temperature before opening to prevent condensation.[13]

Spill and Release Measures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2][11] Remove all sources of ignition.[11]

-

Clean-up: Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, or universal binder) and collect it into a suitable, closed container for disposal as hazardous waste.[2][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazardous Combustion Products: Burning may produce carbon oxides (CO, CO₂) and hydrogen bromide gas.[1][2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Emergency and First Aid Procedures

Immediate medical attention is often required in case of exposure. Always show the Safety Data Sheet to the attending medical professional.[2]

Detailed First Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2][6]

-

Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical advice.[1]

-

Eye Contact: If the substance gets into the eyes, rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][2]

-

Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[2][3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3][10]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides and hydrogen bromide gas.[2][3]

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks to personnel and the environment while preserving the isotopic integrity of the compound for reliable experimental outcomes.

References

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromodecane CAS 112-29-8 | 801676 [merckmillipore.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 1-Bromododecane - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to High-Purity 1-Bromodecane-d4 for Researchers and Drug Development Professionals

This guide provides an in-depth overview of high-purity 1-Bromodecane-d4, a deuterated alkyl bromide, for its application in research, particularly in the fields of drug discovery and development. The document details its commercial availability, quality specifications, synthesis, and analytical characterization, with a focus on its role as an internal standard in pharmacokinetic and metabolic studies.

Commercial Availability and Specifications

High-purity this compound is available from specialized chemical suppliers that focus on stable isotope-labeled compounds. These suppliers are crucial for researchers requiring materials with high isotopic enrichment and chemical purity for sensitive analytical applications.

Table 1: Commercial Suppliers and Product Specifications for this compound

| Supplier | Product Number | Isotopic Enrichment (atom % D) | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| C/D/N Isotopes | D-6295 | 98 | CH₃(CH₂)₇CD₂CD₂Br | 225.20 | 1219805-58-9 |

Table 2: Comparative Specifications of Related Deuterated Bromoalkanes

| Compound | Supplier | Isotopic Purity (atom % D) | Assay (%) |

| 1-Bromodecane-d21 | Sigma-Aldrich | 98 | - |

| 1-Bromododecane-d25 | Sigma-Aldrich | 98 | 99 (CP) |

Synthesis and Quality Control

The synthesis of this compound typically involves the bromination of a corresponding deuterated decanol. While specific protocols for the d4 variant are proprietary to the manufacturers, the general approach is an adaptation of established methods for the synthesis of alkyl bromides.

General Synthesis Pathway

The synthesis of 1-bromodecane (B1670165) from 1-decanol (B1670082) can be achieved through treatment with hydrogen bromide in the presence of a strong acid like sulfuric acid. For the synthesis of this compound, the starting material would be the appropriately deuterated 1-decanol.

Caption: General synthesis pathway for this compound.

Quality Control Methodologies

Ensuring the high purity of this compound is critical for its intended applications. The primary analytical techniques employed for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Purity Determination by GC-MS

A typical GC-MS protocol for analyzing bromoalkanes involves the following steps:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 80-100 °C, held for a few minutes, followed by a ramp up to 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range appropriate to detect the molecular ion and characteristic fragments of this compound.

-

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time and the mass spectrum of the compound. The mass spectrum of 1-bromodecane is characterized by a prominent molecular ion peak and a distinct isotopic pattern due to the presence of the bromine atom.[1] The deuterated version will show a corresponding mass shift.

Caption: Workflow for GC-MS analysis of this compound.

Experimental Protocol: Isotopic Purity Determination by NMR

NMR spectroscopy is essential for confirming the position and extent of deuteration.

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d).

-

Instrumentation: A high-resolution NMR spectrometer.

-

Acquisition: Both ¹H and ²H NMR spectra are acquired.

-

Data Analysis:

-

The ¹H NMR spectrum is used to identify the positions where deuterium (B1214612) has been incorporated by observing the absence or reduction of proton signals.

-

The ²H NMR spectrum directly detects the deuterium signals, confirming their presence and providing information about their chemical environment.

-

Integration of the residual proton signals in the ¹H NMR spectrum, or the deuterium signals in the ²H NMR spectrum, allows for the calculation of the isotopic enrichment.

-

Applications in Drug Development

The primary application of high-purity this compound in the pharmaceutical and drug development sector is as an internal standard for quantitative bioanalysis using mass spectrometry.

Role as an Internal Standard

Deuterated compounds are considered the gold standard for internal standards in LC-MS based bioanalysis due to their chemical and physical similarity to the analyte of interest.[2][3] When a known amount of this compound is spiked into a biological sample containing a non-deuterated analyte with a similar structure, it co-elutes during chromatography and experiences similar matrix effects during ionization. This allows for accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.

References

A Technical Guide to the Applications of Deuterated Alkanes in Organic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic substitution of hydrogen (¹H) with its stable, heavier isotope deuterium (B1214612) (²H or D) in alkane moieties represents a powerful and versatile tool in modern organic synthesis and pharmaceutical sciences. This subtle atomic modification, which nearly doubles the mass of the atom, introduces profound and predictable changes in molecular behavior without altering fundamental chemical reactivity. The increased mass strengthens the carbon-deuterium (C-D) bond relative to the carbon-hydrogen (C-H) bond, giving rise to the Kinetic Isotope Effect (KIE) . This phenomenon is the cornerstone of the primary applications of deuterated alkanes, which include the elucidation of complex reaction mechanisms, the optimization of drug pharmacokinetics, and the enhancement of analytical precision. This technical guide provides an in-depth exploration of these core applications, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams to empower researchers in leveraging this technology.

Application in Mechanistic Studies: The Kinetic Isotope Effect (KIE)

The most fundamental application of deuteration in organic synthesis is the study of reaction mechanisms through the Kinetic Isotope Effect (KIE).[1] The C-D bond has a lower zero-point vibrational energy than a C-H bond, and thus requires more energy to be cleaved.[1] If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will cause a measurable decrease in the reaction rate.[2] The magnitude of this effect, expressed as the ratio of rate constants (kH/kD), provides invaluable insight into the transition state of the reaction.

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step.[2] Values can be as high as 7-10 for reactions involving a linear proton transfer and can exceed this in cases of quantum tunneling.[3][4][5] A secondary KIE (kH/kD ≈ 1) occurs when the deuterated bond is not broken but is located at or near the reaction center, providing information about changes in hybridization or steric environment.

Data Presentation: Primary Deuterium Kinetic Isotope Effects

The following table summarizes experimentally observed primary KIEs for several key reaction types, demonstrating the utility of deuteration in confirming C-H bond cleavage in the rate-limiting step.

| Reaction Type / Enzyme | Substrate(s) | kH/kD | Mechanistic Implication | Reference |

| E2 Elimination | 2-Bromopropane + NaOEt | 6.7 | Confirms C-H bond breaking is concerted with leaving group departure. | [5] |

| Enolate Formation | Bromination of Acetone | 7.0 | Indicates that C-H bond cleavage to form the enolate is the rate-determining step. | [2] |

| Cytochrome P450 Oxidation | O-deethylation of 7-ethoxycoumarin (B196162) | 3.8 - 14.0 | Supports a radical recombination mechanism involving C-H abstraction. | [6] |

| Cytochrome P450 Oxidation | N-dealkylation of Amides | 4.0 - 7.0 | Consistent with a Hydrogen Atom Transfer (HAT) mechanism. | [3] |

| Cytochrome P450 Oxidation | N-dealkylation of Alkylamines | ~2.0 - 3.0 | Suggests a Single Electron Transfer (SET) mechanism followed by deprotonation. | [3] |

| Soybean Lipoxygenase | Fatty Acid Oxidation | ~81 | Indicates C-H abstraction is rate-limiting and suggests quantum tunneling. | [7] |

Experimental Protocol: KIE Measurement by NMR (Competitive Method)

The competitive method is a highly precise technique for determining the KIE, as it relies on the analysis of a single reaction mixture containing both isotopologues, minimizing systematic errors.

Objective: To determine the primary deuterium KIE for a C-H activation reaction.

Materials:

-

Non-deuterated (light) substrate.

-

Deuterated (heavy) substrate at the position of interest.

-

Internal standard (for monitoring reaction progress, e.g., 1,3,5-trimethoxybenzene).

-

Reaction reagents (catalyst, base, etc.).

-

NMR-grade solvent.

-

High-resolution NMR spectrometer.

Methodology:

-

Sample Preparation: Prepare a stock solution containing an accurately known molar ratio of the light and heavy substrates (e.g., ~1:1). An internal standard is added for quantitative NMR (qNMR) analysis.

-

Initial Isotopic Ratio (t=0): Acquire a quantitative ¹H NMR spectrum of the starting material mixture before initiating the reaction. The ratio of the signals corresponding to the light substrate and the remaining protons on the heavy substrate provides the initial isotopic ratio (R₀).

-

Reaction: Initiate the chemical reaction under the desired conditions. The reaction should be allowed to proceed to partial completion (ideally 20-80% conversion). Running the reaction to full completion is necessary to establish the final isotopic ratio of the product pool.

-

Quenching and Isolation: Stop the reaction (quench) and isolate the remaining starting material or the formed product. Purification (e.g., via flash chromatography) may be necessary to remove interfering species.

-

Final Isotopic Ratio (t=f): Acquire a quantitative ¹H NMR spectrum of the isolated material (either unreacted substrate or product). Determine the final isotopic ratio (Rf) in the same manner as for the initial measurement.

-

Fraction of Reaction (f): Determine the extent of reaction completion (f) by comparing the integral of a substrate peak against the internal standard at t=f versus t=0.

-

Calculation: The KIE (kH/kD) is calculated using the following equation for the analysis of remaining starting material:

kH/kD = log(1 - f) / log(1 - fRf/R₀)*

Visualization: KIE Experimental Workflow

Caption: Workflow for a competitive Kinetic Isotope Effect (KIE) experiment.

Application in Drug Development: Enhancing Metabolic Stability

In drug development, a major cause of poor pharmacokinetic profiles is rapid metabolic clearance, often mediated by cytochrome P450 (CYP) enzymes.[8] These enzymes frequently catalyze the oxidation of C-H bonds as the first step in drug metabolism. By strategically replacing a hydrogen atom at a known metabolic "soft spot" with deuterium, the rate of this enzymatic cleavage can be significantly reduced due to the KIE.[8] This "deuterium switch" can lead to several therapeutic advantages:

-

Increased Half-Life (t½): Slower metabolism means the drug remains in the body longer, potentially allowing for less frequent dosing.[8]

-

Improved Bioavailability (AUC): Reduced first-pass metabolism in the liver can increase the total drug exposure.[8]

-

Reduced Toxic Metabolites: Deuteration can block pathways that lead to the formation of reactive or toxic metabolites, improving the drug's safety profile.[8]

-

Minimized Metabolic Switching: Blocking a primary metabolic pathway can prevent the drug from being shunted to alternative, potentially less desirable, metabolic routes.

A landmark example is Austedo® (deutetrabenazine) , the first deuterated drug approved by the FDA, used to treat chorea associated with Huntington's disease.[9][10] Deuteration of the methoxy (B1213986) groups slows their O-demethylation, leading to a longer half-life and reduced peak concentrations, which allows for a lower, more tolerable dosing regimen compared to its non-deuterated counterpart.

Data Presentation: Pharmacokinetic Comparison of Deuterated vs. Non-Deuterated Drugs

This table presents data from a study on d₉-methadone, illustrating the dramatic impact of deuteration on key pharmacokinetic parameters in mice.

| Parameter | Methadone (Non-Deuterated) | d₉-Methadone (Deuterated) | Fold Change | Significance |

| Cmax (Maximum Plasma Conc.) | - | - | 4.4x Increase | Higher peak exposure |

| AUC (Total Exposure) | - | - | 5.7x Increase | Greater overall bioavailability |

| Clearance (CL) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 5.2x Decrease | Significantly slower removal from the body |

| LD₅₀ (Median Lethal Dose) | - | - | 2.1x Increase | Improved safety profile |

| Data sourced from a study in CD-1 male mice.[11] |

Visualization: The "Deuterium Switch" in Drug Metabolism

Caption: Deuteration blocks a primary metabolic pathway, improving pharmacokinetics.

Application as Internal Standards in Analytical Chemistry

In quantitative analysis, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds are the gold standard for use as internal standards.[8][12] An ideal internal standard should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector.

Deuterated alkanes and other deuterated molecules fit this role perfectly:

-

Chemical Identity: They have nearly identical chemical properties (e.g., polarity, solubility, ionization efficiency) to their non-deuterated counterparts.[8]

-

Co-elution: They typically co-elute from the liquid chromatography column, ensuring they experience the same matrix effects (ion suppression or enhancement) at the same time.[13]

-

Mass Differentiation: They are easily distinguished by the mass spectrometer due to their higher mass.

By adding a known quantity of the deuterated standard to a sample before processing, one can calculate the concentration of the unknown analyte based on the ratio of the analyte's signal to the standard's signal. This ratio remains constant even if sample is lost during extraction or if instrument response fluctuates, leading to highly accurate and precise quantification.[8]

Experimental Protocol: Quantitative LC-MS/MS Analysis Using a Deuterated Internal Standard

Objective: To accurately quantify Analyte X in human plasma.

Materials:

-

Analyte X reference standard.

-

Deuterated Analyte X (e.g., Analyte X-d₆) internal standard (IS).

-

Blank human plasma.

-

HPLC-grade acetonitrile (B52724), methanol, and water; formic acid.

-

LC-MS/MS system (e.g., Triple Quadrupole).

Methodology:

-

Stock and Working Solutions:

-

Prepare 1 mg/mL primary stock solutions of Analyte X and Analyte X-d₆ in methanol.

-

From the Analyte X stock, perform serial dilutions to create working solutions for a calibration curve (e.g., 1 to 1000 ng/mL).

-

Prepare a working solution of the Analyte X-d₆ IS at a fixed concentration (e.g., 100 ng/mL).

-

-

Preparation of Calibration Standards:

-

In separate tubes, spike 90 µL of blank plasma with 10 µL of each Analyte X working solution to create an 8-point calibration curve.

-